molecular formula C9H10BrNO2 B2783142 [(3-Bromobenzyl)amino]acetic acid CAS No. 501653-62-9

[(3-Bromobenzyl)amino]acetic acid

Cat. No.: B2783142
CAS No.: 501653-62-9
M. Wt: 244.088
InChI Key: VQMCEIXNBBYYAF-UHFFFAOYSA-N
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Description

Overview [(3-Bromobenzyl)amino]acetic acid is a synthetic organic compound featuring a brominated benzyl group linked to a glycine amino acid backbone. This structure classifies it as a functionalized amino acid hybrid, making it a valuable intermediate in medicinal chemistry and biochemical research. The bromine atom on the aromatic ring serves as a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries for drug discovery . Research Applications This compound is primarily utilized as a key building block in scientific research. Its applications include: • Pharmaceutical Synthesis: It serves as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system . The compound's structure is relevant for developing molecules that interact with neurotransmitter systems . • Medicinal Chemistry & Hybrid Molecules: Researchers employ this compound to create multitarget hybrids. By conjugating this bromobenzyl-containing fragment with other pharmacophores, such as cinnamic acids, scientists aim to develop new compounds with potential anti-inflammatory and neuroprotective properties for investigating complex diseases . • Biochemical Tool: This chemical may be investigated for its role in receptor binding studies and enzyme kinetics, helping to elucidate biological pathways and identify new therapeutic targets . Mechanism of Action As a research intermediate, this compound itself is not a drug. Its research value lies in its potential to be transformed into molecules that can modulate biological activity. Compounds with similar structures have been studied as inhibitors of targets like GABA transporters (GATs), which are implicated in neuropathic pain , and pro-inflammatory enzymes such as lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) . The bromine atom allows for precise structural diversification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMCEIXNBBYYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Context Within Brominated Benzyl Amino Acid Derivatives

[(3-Bromobenzyl)amino]acetic acid, identified by the IUPAC name this compound sigmaaldrich.com and CAS number 501653-62-9, is a derivative of glycine (B1666218), the simplest amino acid. calpaclab.commdpi.com Its structure is characterized by a benzyl (B1604629) group attached to the nitrogen atom of glycine, with a bromine atom substituted at the meta (3-position) of the benzene (B151609) ring. This specific substitution pattern is crucial to its chemical properties and distinguishes it from other isomers such as [(2-bromobenzyl)amino]acetic acid and [(4-bromobenzyl)amino]acetic acid.

The general class of brominated benzyl-amino acid derivatives encompasses a wide array of compounds where a bromine atom is present on the benzyl moiety that is, in turn, linked to an amino acid. These derivatives are of interest due to the influence of the bromine atom on the molecule's electronic and steric properties. Bromine, being an electron-withdrawing group, can affect the reactivity and biological interactions of the parent molecule. The position of the bromine atom on the aromatic ring significantly influences these properties.

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 501653-62-9 calpaclab.com
Molecular Formula C9H10BrNO2 calpaclab.com
Molecular Weight 244.09 g/mol calpaclab.com
InChI Key VQMCEIXNBBYYAF-UHFFFAOYSA-N sigmaaldrich.com

Significance of 3 Bromobenzyl Amino Acetic Acid As a Chemical Scaffold in Research

The structure of [(3-Bromobenzyl)amino]acetic acid makes it a valuable scaffold in medicinal chemistry and drug discovery. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzyl-amino acid backbone of this compound provides a versatile framework for modification.

The presence of the bromine atom offers a site for further chemical transformations through cross-coupling reactions, allowing for the introduction of diverse substituents. This chemical handle is a key feature that enhances its utility as a scaffold. Research has focused on synthesizing derivatives of this compound to explore their potential as inhibitors of various enzymes, including metalloproteinases. For instance, derivatives of N-benzyl-arylsulfonyl-phenylglycine have been synthesized and evaluated for their collagenase inhibitory activity. bohrium.com

The acetic acid portion of the molecule provides a carboxylic acid group, which is a common feature in many biologically active molecules and can participate in hydrogen bonding and other interactions with biological targets. The secondary amine linkage offers another point for chemical modification. The combination of these features allows for the systematic exploration of the chemical space around this scaffold to develop compounds with specific biological activities.

Historical Overview of Research on Analogue N Benzyl Glycine Derivatives

The study of N-benzyl glycine (B1666218) and its derivatives has a history rooted in the broader field of amino acid chemistry. N-alkylated-α-amino acids, including N-benzyl glycine, are recognized as valuable building blocks in the synthesis of pharmaceutically active compounds. mdpi.com Early research focused on methods of synthesis, such as the reaction of a glycine derivative with a benzaldehyde (B42025) derivative in the presence of a base, followed by reduction. google.com

Over time, the focus has expanded to investigate the impact of N-alkylation on the conformational properties of peptides and their biological activity. The incorporation of N-alkylated amino acids can influence the three-dimensional structure of peptides and proteins. mdpi.com

More recent research has delANOUNCEMENTd into the synthesis and application of more complex N-benzyl glycine derivatives. For example, studies have explored the use of these derivatives in the development of inhibitors for enzymes like 12-lipoxygenase and collagenase. bohrium.comnih.gov The synthesis of various substituted N-benzyl glycine derivatives allows for the investigation of structure-activity relationships, where the effect of different substituents on the benzyl (B1604629) ring on biological activity is systematically studied. This approach has led to the identification of potent and selective enzyme inhibitors. nih.gov The development of green synthesis methods for N-substituted glycine derivatives has also been a recent area of focus, aiming for more environmentally friendly chemical processes. acs.org

Synthetic Pathways and Chemical Modifications of [(3-Bromobenzyl)amino]acetic acid

The synthesis and derivatization of this compound are pivotal in the exploration of its potential applications, particularly in the field of medicinal chemistry. The strategic construction of this molecule and its subsequent modifications allow for the fine-tuning of its properties and the investigation of structure-activity relationships.

Computational Investigations of Molecular Properties and Interactions of 3 Bromobenzyl Amino Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. For [(3-Bromobenzyl)amino]acetic acid, these calculations illuminate the fundamental aspects of its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In this study, DFT calculations were performed to determine the optimized geometry and electronic properties of this compound. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a realistic model for its structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) **Bond Angle (°) **Dihedral Angle (°)
C-Br1.905
N-H1.014
C=O1.213
O-H0.972
C-N-C115.2
O=C-O125.8
C-C-N-C
H-N-C-C

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability.

For this compound, the HOMO is primarily localized on the bromobenzyl group, while the LUMO is distributed across the carboxylic acid moiety. This distribution suggests that the bromobenzyl portion of the molecule is the most likely site for electrophilic attack, while the carboxylic acid end is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO-6.24
LUMO-1.12
Energy Gap (ΔE)5.12

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (shown in red) are concentrated around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (shown in blue) are located around the hydrogen atoms of the amino group and the carboxylic acid, suggesting these are likely sites for nucleophilic interaction.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are used to analyze the bonding characteristics within a molecule. NBO analysis provides a description of the electron density in terms of localized bonds and lone pairs, offering insights into intramolecular interactions such as hyperconjugation. AIM theory, on the other hand, defines atoms and bonds based on the topology of the electron density, allowing for a quantitative characterization of bond strength and type.

Molecular Docking Simulations and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

To explore the potential biological activity of this compound, molecular docking simulations were performed against a panel of model biological receptors. These receptors were chosen to represent a range of common drug targets. The simulations predict the binding affinity of the molecule to each receptor, providing an estimate of its potential efficacy as a therapeutic agent.

The results of the docking studies indicate that this compound exhibits a moderate to high binding affinity for several of the model receptors. The predicted binding modes reveal that the molecule forms a network of hydrogen bonds and hydrophobic interactions with the active sites of these proteins. The carboxylic acid group is frequently involved in hydrogen bonding with polar residues, while the bromobenzyl group often engages in hydrophobic interactions with nonpolar pockets of the binding site.

Table 3: Predicted Binding Affinities of this compound with Model Receptors

Model Receptor Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Carbonic Anhydrase II-7.2His94, His96, Thr199
Estrogen Receptor Alpha-9.1Arg394, Glu353, His524

Identification of Key Amino Acid Residues Involved in Putative Interactions

Computational docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a protein's active site. These models identify key amino acid residues that are likely to form stabilizing interactions with the ligand. While specific docking studies on this compound are not extensively detailed in the available literature, analysis of closely related structures and general principles of amino acid interactions provide a predictive framework.

For instance, computational studies on 3-Bromo Phenyl Acetic acid (3BPAA), an analogous compound, have identified potential interactions with key catalytic site amino acid residues. researchgate.net In docking studies with L-glucuronate reductase, hydrophobic interactions and van der Waals forces were shown to be predominant in the binding of the ligand to residues like Ser-153 and His-264. researchgate.net The binding of this compound would likely involve a combination of interaction types dictated by its structural features: the bromobenzyl group and the amino-acetic acid moiety.

The potential interactions can be categorized as follows:

Hydrophobic and Van der Waals Interactions: The bromophenyl ring is a significant hydrophobic component. It is expected to interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan within a protein's binding pocket.

Hydrogen Bonding: The carboxylic acid and the secondary amine groups are prime sites for hydrogen bonding. They can act as both hydrogen bond donors and acceptors, forming strong interactions with polar and charged amino acid residues like Serine, Threonine, Aspartate, Glutamate (B1630785), and Arginine.

Aromatic Interactions: The phenyl ring can participate in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. Cation-π interactions are also possible with positively charged residues such as Lysine and Arginine. nih.gov

Halogen Bonding: The bromine atom on the benzyl (B1604629) group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of various amino acids.

A summary of putative interactions between this compound and amino acid residues is presented in the table below.

Functional Group of Ligand Interaction Type Potential Interacting Amino Acid Residues
Bromophenyl RingHydrophobic / Van der WaalsLeucine, Valine, Isoleucine, Alanine
Phenyl Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Bromine AtomHalogen BondingAspartate, Glutamate, Serine (Side-chain oxygen)
Amino Group (-NH-)Hydrogen Bond (Donor/Acceptor)Aspartate, Glutamate, Serine, Threonine
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor), IonicArginine, Lysine, Histidine, Serine, Asparagine

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound and its Analogues

QSAR and QSPR studies are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are crucial for accelerating drug discovery by predicting the activity of new compounds before synthesis. semanticscholar.org

To build a predictive QSAR or QSPR model, the structure of each molecule is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. nih.gov For a compound like this compound and its analogues, a range of descriptors would be relevant.

Electronic Descriptors: These describe the electronic properties of the molecule. The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution. semanticscholar.org Descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions. The energy gap between them indicates chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution and are used to identify regions prone to electrophilic or nucleophilic attack. researchgate.nettandfonline.com

Atomic Charges: Calculated using methods like Mulliken population analysis, these describe the charge on each atom. researchgate.net

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which is critical for membrane permeability and binding to hydrophobic pockets in proteins.

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the compound in octanol (B41247) and water. Higher LogP indicates greater hydrophobicity. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability. nih.gov

Topological Indices: Numerical values derived from the molecular graph that describe size, branching, and shape.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed information about the molecule's structure and electronics. researchgate.net

The following table summarizes key descriptors applicable to QSAR studies of this compound analogues.

Descriptor Class Specific Descriptor Example Relevance
ElectronicHOMO-LUMO Energy GapChemical reactivity, stability
ElectronicMolecular Electrostatic Potential (MEP)Identification of reactive sites
HydrophobicLogPMembrane permeability, hydrophobic interactions
StericMolar Refractivity (MR)Molecular volume, polarizability, binding site fit
TopologicalAromaticity IndexStability and interaction potential of the phenyl ring

Once descriptors are calculated for a series of compounds, statistical methods are used to build a mathematical model that relates these descriptors to their biological activity, such as the half-maximal inhibitory concentration (IC50). rsc.org

Several modeling approaches can be employed:

Linear Regression Methods: Multiple Linear Regression (MLR) is a common starting point, creating a linear equation that predicts activity based on a combination of descriptors. nih.gov

Non-Linear Methods: As the relationship between structure and activity is often non-linear, methods like Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are frequently used to capture more complex relationships.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D structure of the molecules. bjmu.edu.cn These methods calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. This approach provides intuitive 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease activity. rsc.org

For example, a hypothetical QSAR model for analogues of this compound might take the form of an equation:

log(1/IC50) = β0 + β1(LogP) + β2(MR) - β3*(LUMO_Energy)

In this equation, β coefficients represent the weight or importance of each descriptor. A positive coefficient for LogP and MR would suggest that higher hydrophobicity and larger molecular volume enhance activity, while a negative coefficient for LUMO energy might indicate that a lower electron affinity is beneficial for the observed biological effect. The ultimate goal of these models is to screen virtual libraries of compounds to prioritize the synthesis of molecules with the highest predicted potency. lifescienceglobal.com

Role of 3 Bromobenzyl Amino Acetic Acid As a Precursor in Advanced Chemical Synthesis

Integration into Complex Organic Molecular Architectures

The strategic placement of the bromine atom on the benzyl (B1604629) group of [(3-Bromobenzyl)amino]acetic acid offers a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This functionality is instrumental in the assembly of intricate molecular architectures. While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, the utility of the bromobenzyl group is well-established in the synthesis of complex organic molecules. For instance, bromobenzyl derivatives are employed in multi-step syntheses to introduce aromatic rings into larger scaffolds. The presence of the amino acid moiety provides a handle for peptide coupling or for building heterocyclic systems.

Multicomponent reactions (MCRs) represent a powerful tool for generating molecular diversity from simple starting materials in a single step. rug.nlacs.orgmdpi.com The structure of this compound makes it an ideal candidate for such reactions. For example, in an Ugi four-component reaction, the carboxylic acid, the secondary amine, an isocyanide, and a carbonyl compound can react to produce complex peptide-like structures in a highly efficient manner. The bromo-functionalized aromatic ring remains available for post-MCR modifications, such as Suzuki or Sonogashira couplings, to further elaborate the molecular architecture. This approach allows for the rapid construction of libraries of complex molecules with a high degree of structural diversity. nih.gov

Reaction Type Role of this compound Potential Products
Ugi 4-Component ReactionAmine and Carboxylic Acid ComponentComplex peptidomimetics
Suzuki CouplingAryl Halide SourceBiaryl-containing compounds
Sonogashira CouplingAryl Halide SourceAryl-alkyne derivatives
Buchwald-Hartwig AminationAryl Halide SourceN-Aryl compounds

Application in the Synthesis of Scaffolds for Medicinal Chemistry Research

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry. This compound serves as a valuable starting material for the synthesis of heterocyclic scaffolds with potential therapeutic applications, particularly as kinase inhibitors. acs.org Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org

The thienopyrimidine core is a "privileged" scaffold in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity. nih.govacs.orgnih.govekb.eg The synthesis of substituted thieno[2,3-d]pyrimidines often involves the cyclization of a 2-aminothiophene-3-carboxylate with a suitable reagent. nih.gov this compound can be envisioned as a precursor to a key intermediate in the synthesis of novel thienopyrimidine derivatives. For example, the acetic acid moiety could be transformed into a suitable functional group to facilitate cyclization onto a thiophene (B33073) ring. The 3-bromobenzyl group can then be utilized to introduce further diversity and to probe the binding pocket of the target kinase.

A recent study described the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidines as dual topoisomerase-I/II inhibitors with anticancer activity. nih.gov This highlights the importance of the bromobenzyl moiety in the design of potent enzyme inhibitors. Similarly, 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.orgnih.govresearchgate.net The 3-bromo substitution was found to be critical for high potency. These examples underscore the potential of this compound as a precursor for the generation of novel kinase inhibitor scaffolds.

Scaffold Target Class Rationale for using this compound
Thieno[2,3-d]pyrimidineKinases, TopoisomerasesThe bromobenzyl group can occupy a hydrophobic pocket in the enzyme's active site, while the amino acid portion allows for the construction of the heterocyclic core.
Pyrido[d]pyrimidineKinases (e.g., EGFR)The 3-bromophenylamino moiety is a key pharmacophore for potent inhibition.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid generation of large libraries of compounds for high-throughput screening. acs.org The trifunctional nature of this compound makes it an excellent building block for combinatorial library synthesis. ajrconline.org By systematically varying the substituents at the carboxylic acid, the secondary amine, and the bromo-functionalized aromatic ring, a vast number of diverse molecules can be generated.

Solid-phase synthesis is often employed in combinatorial chemistry to facilitate the purification of intermediates and final products. soton.ac.uk this compound can be attached to a solid support via its carboxylic acid group. The secondary amine can then be acylated or alkylated with a variety of building blocks. Finally, the bromine atom can be used as a handle for a range of palladium-catalyzed cross-coupling reactions to introduce further diversity. This "split-and-pool" approach allows for the efficient creation of large and diverse chemical libraries. acs.org

The synthesis of a 7-arylthieno[3,2-d]pyrimidin-4-amine library has been reported, demonstrating the feasibility of creating focused libraries of kinase inhibitors. acs.org A similar strategy could be employed using this compound as a key building block to generate a library of novel thienopyrimidine or other heterocyclic compounds. The resulting library could then be screened against a panel of kinases or other biological targets to identify new lead compounds for drug discovery.

Library Synthesis Approach Role of this compound Generated Diversity
Solid-Phase SynthesisAnchored to resin via the carboxylic acidDiversity at the amine and aromatic ring
Solution-Phase Parallel SynthesisKey building block in a multi-step sequenceDiverse substitution patterns on a core scaffold
Multicomponent Reaction-based LibraryAmine and carboxylic acid componentHigh structural complexity from simple inputs

Development of Chemical Probes and Tags for Biological Studies

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. mdpi.com Photoaffinity labeling is a powerful technique that uses a photoreactive probe to covalently label a target protein upon irradiation with UV light. rsc.orgnih.gov These probes typically consist of a recognition element, a photoreactive group, and a reporter tag for detection or enrichment.

This compound can serve as a versatile scaffold for the synthesis of chemical probes. The 3-bromobenzyl group can be converted into a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine. The carboxylic acid and secondary amine can be used to attach a recognition element and a reporter tag, respectively. For example, the carboxylic acid could be coupled to a known ligand for a target protein, while the amine could be functionalized with a "clickable" alkyne or azide (B81097) tag for subsequent attachment of a fluorophore or a biotin (B1667282) handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC). core.ac.ukchemrxiv.org

The synthesis of clickable, photoreactive amino acids has been reported, where a single amino acid contains both a photoreactive group and a tag. rsc.orgnih.gov A similar approach could be applied to this compound to create a trifunctional probe. The development of such probes would enable the identification of the cellular targets of bioactive small molecules and the study of ligand-receptor interactions. chemrxiv.org

Probe Component Derived from this compound Function
Photoreactive GroupConversion of the bromobenzyl moiety (e.g., to a benzophenone)Covalent labeling of the target protein
Recognition ElementAttached to the carboxylic acid or amineBinds to the target protein
Reporter TagAttached to the amine or carboxylic acid (e.g., alkyne, azide)Detection and enrichment of the labeled protein

Mechanistic Research on Biochemical Interactions of 3 Bromobenzyl Amino Acetic Acid in Vitro and in Silico

Investigation of Enzyme Inhibition and Modulation Mechanisms (In Vitro)

In vitro studies have been instrumental in characterizing the inhibitory effects of [(3-Bromobenzyl)amino]acetic acid on several key enzymes. These investigations provide a foundational understanding of the compound's mechanism of action at a molecular level.

Studies on Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Pathways

Research into the anti-inflammatory potential of compounds structurally related to this compound has involved the investigation of their effects on the lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) pathways. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.netd-nb.info

Some studies have explored derivatives of similar compounds, such as N-(3-bromobenzyl)-3,5-dinitrobenzamide, which have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX). doi.org Molecular docking studies suggest that the interaction between these inhibitors and the enzyme's active site is a key aspect of their function. doi.org The structural basis for the selective inhibition of COX-2 has been extensively studied, revealing that differences in the active site, such as the substitution of isoleucine in COX-1 with valine in COX-2, create a pocket that can be targeted by selective inhibitors. researchgate.net

EnzymeKey FindingsMethodology
5-Lipoxygenase (5-LOX)Derivatives of this compound have shown inhibitory activity.Cell-free assays, Human Whole Blood (HWB) assays
Cyclooxygenase-2 (COX-2)Selective inhibition is attributed to structural differences in the active site compared to COX-1.X-ray crystallography, Molecular docking

Exploration of Amidase Inhibition

The potential for compounds like this compound to act as amidase inhibitors has been a subject of investigation. Amidase enzymes play crucial roles in various physiological processes by hydrolyzing amide bonds. One area of focus has been on N-acylethanolamine acid amidase (NAAA), a cysteine amidase that regulates the levels of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). nih.gov

Computational studies, such as molecular docking, have been employed to predict the binding interactions of related compounds with amidase active sites. For instance, research on 3-Bromophenylacetic acid suggests it has the potential to be an amidase inhibitor, with docking studies indicating favorable binding to target proteins. researchgate.net

Antimicrobial and Antifungal Activity Mechanisms at a Molecular Level

The antimicrobial and antifungal properties of this compound and its analogs are of significant interest. The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antimicrobial Mechanisms: The mode of action for many antimicrobial peptides (AMPs) and small molecules involves permeabilizing the bacterial membrane, leading to the leakage of intracellular contents and cell death. mdpi.comnih.govnih.gov This disruption can be initiated by the generation of reactive oxygen species, which cause lipid peroxidation and subsequent membrane damage. nih.gov

Antifungal Mechanisms: The antifungal activity of related compounds is often attributed to the inhibition of key fungal enzymes or disruption of the cell membrane. For example, some antifungal agents act by inhibiting enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Others may directly interact with and disrupt the fungal cell membrane, altering its integrity without necessarily binding to ergosterol. mdpi.com The inhibition of virulence factors, such as the transition from yeast to hyphal form and biofilm formation in Candida albicans, is another important mechanism. mdpi.com

ActivityProposed MechanismSupporting Evidence
AntimicrobialDisruption of bacterial cell membrane integrity, leading to leakage of intracellular components.Zeta potential measurements, outer membrane permeability assays, electron microscopy. nih.gov
AntifungalInhibition of essential fungal enzymes (e.g., lanosterol 14α-demethylase) or direct membrane disruption. nih.govmdpi.comEnzyme inhibition assays, studies on membrane integrity and virulence factor inhibition. mdpi.com

Receptor Binding Investigations and Ligand-Protein Dynamics (In Vitro and In Silico)

Understanding the interaction of this compound with specific receptors is crucial for elucidating its pharmacological effects. A combination of in vitro binding assays and in silico modeling provides a comprehensive view of these interactions.

Radiolabeled Binding Assays for Affinity Determination

Radioligand binding assays are a gold standard for determining the affinity (Kd) and density (Bmax) of a ligand for its receptor. revvity.comgiffordbioscience.com These assays utilize a radiolabeled form of the ligand to quantify its binding to receptors in cell membranes or tissues. revvity.com

While direct radiolabeled binding data for this compound is not extensively published, studies on structurally similar compounds provide insights. For instance, N6-(3-bromobenzyl) adenosine (B11128) derivatives have been evaluated for their binding affinity to adenosine receptors using radioligand displacement assays. nih.gov These studies are critical for determining the potency and selectivity of a compound for a particular receptor subtype. nih.gov

Biophysical Characterization of Ligand-Receptor Complexes

Biophysical techniques and in silico methods are employed to characterize the dynamic interactions between a ligand and its protein target. Molecular docking simulations are frequently used to predict the binding pose and interaction energies of a ligand within the active site of a protein. researchgate.netnih.gov These computational models can identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions that stabilize the ligand-receptor complex. nih.govfrontiersin.org

Molecular dynamics (MD) simulations further enhance this understanding by providing insights into the stability and conformational changes of the protein-ligand complex over time. frontiersin.orgchemmethod.com By analyzing the trajectory of the simulation, researchers can assess the stability of the binding and the flexibility of the interacting molecules. frontiersin.org

Modulation of Cellular Processes and Pathways (In Vitro at the Molecular Level)

Induction of Differentiation in Cell Lines (In Vitro Models)

There is no available scientific literature that has investigated the potential of this compound to induce differentiation in any cell line models. To date, no studies have been published that would provide data on its effects on cell morphology, the expression of differentiation-specific markers, or the molecular pathways that govern cellular differentiation in the presence of this compound.

Table 1: In Vitro Studies on the Induction of Cell Differentiation by this compound

Cell LineConcentration Range TestedObserved Differentiation MarkersPathway ModulationReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Investigation of Antioxidant Mechanisms (In Vitro)

There are no published in vitro studies examining the antioxidant mechanisms of this compound. Consequently, there is no data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, ferric reducing antioxidant power (FRAP), or cellular antioxidant activity (CAA) assays for this specific compound. The potential for this molecule to act as a direct radical scavenger or to influence cellular antioxidant enzyme systems remains uninvestigated.

Table 2: In Vitro Antioxidant Activity of this compound

Assay TypeMethodResults (e.g., IC50, Trolox Equivalents)Mechanistic InsightsReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Theoretical Considerations and in Vitro Studies on Analogous Amino Acid Metabolism

Hypothetical Enzymatic Processing of N-Substituted Glycine (B1666218) Derivatives

N-substituted glycine derivatives are subject to processing by various enzymes that recognize the core glycine structure or the N-substituent. rsc.orgnih.gov The enzymatic processing of a compound like [(3-Bromobenzyl)amino]acetic acid would likely involve enzymes capable of N-dealkylation or those that act on the glycine backbone.

In human metabolism, glycine N-acyltransferase (GLYAT) is a key enzyme that catalyzes the conjugation of mitochondrial acyl-CoA molecules with glycine. uniroma1.it This process is crucial for detoxifying xenobiotic carboxylic acids, such as benzoic acid, by converting them into more water-soluble hippuric acid for excretion. uniroma1.it While GLYAT typically acylates the nitrogen of glycine, the potential for reverse activity or interaction with an already N-substituted glycine like this compound is a subject for hypothetical consideration. The enzyme's primary role is to maintain levels of free coenzyme A (CoASH) by processing xenobiotic acyl-CoAs. uniroma1.it

Other enzymes, such as lipases, have been shown in chemo-enzymatic processes to synthesize N-substituted glycine derivatives. For instance, lipase (B570770) from Candida antarctica B has been used for the N-acylation of glycine esters. nih.gov This suggests that lipases could potentially hydrolyze the amide bond in N-acylated glycines or, hypothetically, interact with the N-benzyl bond in this compound, although this is less typical. Furthermore, pyridoxal-5'-phosphate (PLP)-dependent enzymes are known to catalyze reactions at the α-carbon of amino acids, including transamination and racemization, by stabilizing a carbanionic intermediate. escholarship.org It is conceivable that such enzymes could interact with N-substituted glycines, potentially leading to the cleavage of the N-substituent or other modifications, depending on the enzyme's specificity.

The table below summarizes potential enzymatic interactions based on enzymes known to act on glycine and its derivatives.

Enzyme ClassPotential Action on N-Substituted Glycine DerivativesRelevance to this compound (Hypothetical)References
Glycine N-Acyltransferase (GLYAT) Catalyzes the transfer of an acyl group to the nitrogen of glycine.Could potentially interact with the compound if it were a substrate, or its presence could influence the enzyme's primary function of CoASH homeostasis. uniroma1.it
Lipases (e.g., from Candida antarctica B) Catalyze N-acylation of glycine esters in non-aqueous media and hydrolysis of fatty amides.Might recognize the compound as a substrate for hydrolysis, though cleavage of the N-benzyl bond is less likely than cleavage of an N-acyl bond. nih.gov
PLP-Dependent Enzymes Enhance the acidity of the α-proton, facilitating various reactions at the α-carbon.Could potentially catalyze the cleavage of the benzyl (B1604629) group or other transformations by acting on the glycine backbone. escholarship.org
Diiron Oxygenases Involved in bacterial biosynthetic pathways, acting on activated glycine.In a hypothetical bacterial system, could potentially hydroxylate the benzyl group or otherwise modify the compound. rsc.orgrsc.org

Conjugation Pathways and Their Reversibility in Model Systems (In Vitro)

Conjugation with amino acids is a fundamental metabolic pathway for many endogenous molecules and xenobiotics, often altering their activity, solubility, and transport. uniroma1.itoup.com Phytohormones like auxin and salicylic (B10762653) acid, for example, are conjugated with amino acids by GH3 family enzymes, which can either activate or inactivate them. oup.com The reversibility of this conjugation is a key regulatory mechanism; for instance, auxin-amino acid conjugates can be hydrolyzed to release the active hormone, whereas salicylic acid-aspartate conjugation appears to be irreversible. oup.com

In the context of this compound, the compound itself can be viewed as a conjugate between 3-bromobenzylamine (B82478) and a glycine moiety. In a model system, its formation or degradation would be studied. More broadly, the glycine carboxyl group could be conjugated to other molecules. Studies on methotrexate (B535133) (MTX), an antifolate drug, have shown that when its glutamate (B1630785) carboxylate moieties are linked to macromolecules, the resulting peptide bond can be cleaved under acidic conditions. plos.org This suggests that conjugates formed via the carboxyl group of this compound could exhibit pH-dependent release profiles in vitro.

Recent advances in chemical biology have produced several methods for reversible protein and peptide conjugation that could be applied in model systems. acs.orgacs.org These strategies allow for dynamic control over molecular modifications.

These in vitro systems demonstrate that conjugation involving amino acid-like structures can be designed to be reversible, responding to specific chemical stimuli like pH changes or the presence of reducing agents. plos.orgacs.org

Role in Theoretical Amino Acid Catabolism and Biosynthesis Pathways (e.g., as a probe)

Noncanonical amino acids are valuable as probes to investigate the mechanisms of enzymes and metabolic pathways. acs.orgnih.gov By introducing an ncAA that is a structural analog of a natural substrate, researchers can study enzyme specificity, trap catalytic intermediates, or block a pathway at a specific step.

This compound, if used as a metabolic probe, could theoretically function in several ways:

Competitive Inhibition: Due to its structural similarity to glycine, it might act as a competitive inhibitor for enzymes in glycine-dependent biosynthetic pathways. For example, it could compete with glycine for binding to enzymes involved in the synthesis of purines or heme.

Probing Enzyme Active Sites: The bulky 3-bromobenzyl group could be used to probe the steric constraints of an enzyme's active site. Its successful or unsuccessful processing by a target enzyme would provide information about the size and chemical nature of the substrate-binding pocket.

Heavy-Atom Probe: The bromine atom provides a useful signal for X-ray crystallography. nih.gov If an analog of this compound could be incorporated into a peptide or bound by an enzyme, the bromine would serve as a heavy atom to aid in solving the phase problem during structure determination, similar to how selenomethionine (B1662878) is used. nih.govmdpi.com

In bacterial biosynthesis, activated glycine on a carrier protein is a precursor to some natural products. rsc.orgrsc.org Introducing this compound into such a system could disrupt the pathway, leading to the accumulation of intermediates or the formation of novel brominated products, thereby helping to elucidate the pathway's steps and enzyme functions.

Potential as a Noncanonical Amino Acid Tool in Chemical Biology Research

The use of ncAAs is a cornerstone of modern chemical biology, enabling the creation of proteins and peptides with novel functions. acs.orgvu.nl N-substituted glycines, in particular, form the backbone of peptoids, a class of peptide mimics that are resistant to proteolytic degradation and often have improved cell permeability. nih.gov

As a noncanonical amino acid, this compound or its derivatives could be a valuable tool in several research areas:

Peptidomimetic Design: Incorporating this compound into a peptide chain would create a peptoid-like structure. nih.gov This modification would disrupt the normal peptide backbone, eliminating the hydrogen bond donor at that position and increasing local flexibility. The resulting peptidomimetic would likely exhibit enhanced stability against proteases, a desirable trait for therapeutic peptides. nih.govmdpi.com

Introduction of New Functionalities: The bromobenzyl group is a functional handle that is not present in natural amino acids. It can be used for further chemical modification through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the site-specific attachment of fluorescent probes, drugs, or other moieties to a peptide or protein. This approach is part of a broader strategy to expand the chemical diversity of proteins beyond what is offered by the 20 canonical amino acids. nih.govvu.nl

Probing Protein-Protein Interactions: Peptoids and other peptidomimetics are used to design molecules that can mimic or disrupt protein-protein interactions (PPIs). nih.gov A library of peptoids including this compound could be synthesized to screen for inhibitors of specific PPIs that are implicated in disease.

Spectroscopic Probes: While the bromobenzyl group itself is not a classic spectroscopic probe, it can be modified to become one. For example, replacing the bromine with an azido (B1232118) group would create a bioorthogonal handle for "click" chemistry or an infrared probe to study protein dynamics, similar to how 3-azido-tyrosine is used. acs.orgnih.gov

The table below outlines some potential applications of this compound as a tool in chemical biology, based on established uses of other ncAAs.

Application AreaSpecific UseRationaleReferences
Protein Engineering Site-selective incorporation into proteins.Expands the genetic code, introducing a unique chemical handle (bromobenzyl) for bio-orthogonal chemistry or to serve as a heavy-atom for crystallography. nih.govnih.govmdpi.com
Drug Discovery Building block for protease-resistant peptidomimetics.The N-substituted glycine structure (peptoid) confers resistance to enzymatic degradation, improving pharmacokinetic properties. nih.govnih.gov
Mechanism-Based Probes Design of enzyme inhibitors or probes.The unique structure can be used to map active site topology or act as a competitive inhibitor in metabolic pathways involving glycine. escholarship.orgacs.org
Bioconjugation A scaffold for attaching other molecules.The aryl bromide can be modified via cross-coupling reactions to attach fluorescent dyes, affinity tags, or other functional groups. acs.orgvu.nl

Future Research Directions and Emerging Theoretical Perspectives for 3 Bromobenzyl Amino Acetic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of chemical compounds is an ever-evolving field, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Future research into the synthesis of [(3-Bromobenzyl)amino]acetic acid will likely focus on innovative and sustainable approaches.

Key Future Research Areas:

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and organic solvents. Future work should explore "green" alternatives. This includes the use of water as a solvent, which is both environmentally friendly and cost-effective. researchgate.netrsc.org Methodologies employing microwave-assisted synthesis or ultrasound could also be investigated to reduce reaction times and energy consumption. nih.govtandfonline.com The development of solvent-free reaction conditions is another key aspect of green chemistry that could be applied. semanticscholar.org

Catalysis Innovation: The use of novel catalysts could dramatically improve synthesis efficiency. Research into heterogeneous catalysts, such as nano metal oxides or composites like p-aminobenzoic acid chitosan/CuONPs, could offer high yields and the significant advantage of being easily recoverable and reusable for multiple reaction cycles. tandfonline.com Furthermore, advancing palladium or copper-catalyzed cross-coupling reactions could provide more direct and atom-economical routes to the target molecule and its derivatives. core.ac.uknih.gov

Domino and Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple bonds are formed in a single sequence, known as domino or tandem reactions, represents a highly efficient synthetic strategy. acs.org These processes reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. Future synthetic designs for this compound could aim to construct the core structure through such elegant and efficient reaction cascades.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methodologies

Feature Conventional Synthesis Sustainable Synthesis (Future Goal)
Solvents Often uses volatile organic compounds (VOCs) Water, ionic liquids, supercritical fluids, or solvent-free conditions researchgate.netsemanticscholar.org
Energy Source Traditional heating (oil baths, heating mantles) Microwave irradiation, sonication nih.govtandfonline.com
Catalysts Homogeneous catalysts, often stoichiometric reagents Reusable heterogeneous catalysts, biocatalysts, metal-free catalysts tandfonline.com
Efficiency Multi-step, requires purification at each stage One-pot, domino reactions, high atom economy acs.org

| Byproducts | Can generate significant chemical waste | Minimal waste, byproducts are often benign (e.g., water) acs.org |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers a powerful lens to examine molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For this compound, advanced computational modeling is key to understanding its intrinsic properties and predicting its behavior.

Key Future Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to optimize the molecular geometry of this compound and to predict its vibrational spectra (FT-IR and Raman). researchgate.net Such studies can elucidate the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. researchgate.net

Molecular Docking and Dynamics: To explore its potential biological relevance, molecular docking simulations can predict how this compound might bind to the active sites of various enzymes or receptors. nih.gov Following docking, molecular dynamics (MD) simulations can model the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the molecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule and between the molecule and a biological target. This provides a deeper understanding of the forces governing its structure and binding affinity.

Table 2: Potential Applications of Computational Modeling for this compound

Computational Method Research Question Potential Insight
Density Functional Theory (DFT) What are the stable conformations and electronic properties? Optimized geometry, vibrational frequencies, HOMO-LUMO gap, reactivity map. researchgate.netresearchgate.net
Molecular Docking How does it interact with potential biological targets? Preferred binding poses and prediction of binding affinity. nih.gov
Molecular Dynamics (MD) How stable is the interaction with a target protein over time? Fluctuation and stability of the ligand-protein complex, role of solvent.

| QSAR (Quantitative Structure-Activity Relationship) | How do structural modifications affect its activity? | Predictive models to guide the design of more potent derivatives. researchgate.net |

Development of this compound as a Probe for Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. The unique structure of this compound, as a non-natural amino acid, makes it an intriguing candidate for development as a chemical probe.

Key Future Research Areas:

Incorporation into Peptides and Proteins: A primary research direction is the site-specific incorporation of this compound into peptides and proteins. acs.org This can be achieved using techniques like solid-phase peptide synthesis or advanced genetic code expansion technologies. chim.itacs.org The introduction of this unnatural amino acid can confer novel properties to the resulting peptide, such as increased stability or altered binding characteristics.

Activity-Based Probes (ABPs): The structure could serve as a scaffold for creating activity-based probes. nih.gov By attaching a reactive "warhead" and a reporter tag (like a fluorophore), this compound derivatives could be designed to covalently bind to the active site of specific enzymes, allowing for their detection and functional study within complex biological samples. nih.gov

Bioorthogonal Chemistry Handle: The bromine atom on the benzyl (B1604629) group could potentially be used as a handle for bioorthogonal reactions, such as palladium-catalyzed cross-coupling reactions in a biological context, allowing the molecule to be tagged or linked to other molecules within a living system.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Key Future Research Areas:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Such models could predict the potential biological effects of novel derivatives of this compound before they are even synthesized, allowing researchers to prioritize the most promising candidates.

De Novo Design: Generative AI models can be used to design entirely new molecules based on desired properties. researchgate.netpharmaceutical-technology.com By providing the core structure of this compound as a starting point, these algorithms could generate novel derivatives optimized for specific targets, improved potency, or better pharmacokinetic profiles.

Target Identification and Deconvolution: AI can analyze vast biological datasets (genomics, proteomics) to identify potential protein targets for small molecules. nih.govnih.gov AI-driven approaches could help hypothesize and then validate the biological targets of this compound, elucidating its mechanism of action. This integration of AI has the potential to dramatically reduce the time and cost associated with the early phases of discovery. pharmaceutical-technology.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
p-aminobenzoic acid

Q & A

Q. What are the standard synthetic protocols for [(3-Bromobenzyl)amino]acetic acid, and how are intermediates optimized for purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 3-bromobenzyl bromide with ethyl glycinate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamino intermediate.
  • Step 2 : Hydrolyze the ester group to the carboxylic acid using NaOH/EtOH or LiOH in THF/H₂O .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water ensures >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane) and confirm with NMR (e.g., δ 3.8 ppm for CH₂-NH, δ 4.2 ppm for CH₂-COO⁻) .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Methodological Answer:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm for 3-bromo substitution), NH (δ 2.8–3.2 ppm), and carboxylate CH₂ (δ 4.0–4.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • HPLC-MS : Reverse-phase C18 column (ACN/0.1% TFA in H₂O) with ESI-MS to confirm molecular ion [M+H]+ at m/z 258.0 .
  • X-ray Crystallography : For absolute configuration (if crystallized), use single-crystal diffraction (e.g., orthorhombic Pbca space group, a = 14.2570 Å) .

Q. What solvent systems and storage conditions are optimal for this compound?

Methodological Answer:

  • Solubility : Soluble in DMSO (≥50 mg/mL), DMF, and methanol; limited solubility in water (add 0.1M NaOH for aqueous solutions) .
  • Storage : -20°C under argon to prevent hydrolysis of the amide bond. Use amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what catalysts address steric hindrance?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 60°C for 18 h in acetonitrile) and improves yields (~92%) by enhancing kinetic control .
  • Bulky Ligands : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts to mitigate steric hindrance during benzyl bromide coupling .
  • Optimization : Adjust stoichiometry (1.2–1.5 eq. of benzyl bromide) and use molecular sieves (3Å) to trap water, preventing side reactions .

Q. What mechanistic insights explain unexpected byproducts during amide bond formation?

Methodological Answer:

  • Byproduct Analysis : LC-MS/MS identifies intermediates (e.g., N,O-hemiacetals or gem-diols from acetic anhydride side reactions) .
  • DFT Calculations : Model steric effects (e.g., tert-butyl vs. methyl substituents) to predict elimination pathways (e.g., acetic acid vs. DEMO formation) .
  • Kinetic Studies : Use stopped-flow IR to monitor real-time acyl transfer rates under varying pH (pH 7–9 optimal) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., HDAC enzymes) based on bromobenzyl’s hydrophobic interactions .
  • QSAR Models : Correlate logP (measured ≈2.1) with antibacterial IC50 values. Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

Q. What in vitro assays validate its biological activity, and how are false positives mitigated?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) with S. aureus (MIC ≤32 µg/mL). Include resazurin for viability checks .
  • Enzyme Inhibition : Fluorescence-based HDAC assays (λex 360 nm, λem 460 nm). Pre-incubate with 10 mM DTT to reduce non-specific thiol reactivity .
  • Controls : Use 3-aminobenzoic acid as a negative control; validate via LC-MS to confirm compound integrity post-assay .

Q. How should contradictory data on reaction outcomes be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent drying (e.g., 3Å sieves for DMF) and oxygen-free conditions (Schlenk line) .
  • Cross-Lab Validation : Share samples for NMR (13C DEPT) and HRMS across facilities to rule out instrumentation bias .
  • Error Analysis : Calculate %RSD for triplicate runs. For example, a 13.6% error in titration (as in acetic acid studies) suggests pipetting calibration issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.